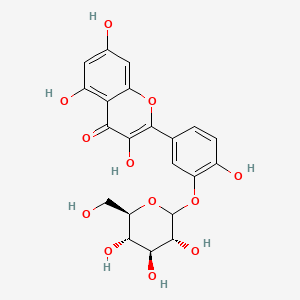

4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy-

描述

4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy- is a complex organic compound known for its diverse biological and chemical properties. This compound is a type of flavonoid, which are known for their antioxidant activities and potential health benefits. It is found in various plants and has been studied for its potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy- typically involves the use of palladium-catalyzed coupling reactions. For instance, the activation of bromochromones by palladium insertion into the carbon–halogen bond can lead to the formation of vinylated chromones . This method allows for the clean introduction of substituents into the chromone ring system.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar catalytic processes on a larger scale. The use of eco-friendly and efficient catalysts, such as triethanolamine, has been explored for the rapid and green synthesis of related compounds .

化学反应分析

Types of Reactions

4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy- undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: This can affect the carbonyl group in the benzopyran ring.

Substitution: Halogenation and subsequent substitution reactions are common, especially in the presence of palladium catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, halogenating agents, and various organic solvents. Reaction conditions often involve moderate temperatures and controlled environments to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, vinylated chromones are a common product when using palladium-catalyzed coupling reactions .

科学研究应用

4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy- has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying flavonoid chemistry and reactions.

Biology: Investigated for its antioxidant properties and potential to protect cells from oxidative stress.

Industry: Utilized in the development of eco-friendly synthesis methods and as a potential additive in various products.

作用机制

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways related to inflammation and oxidative stress. The hydroxyl groups in the compound play a crucial role in its antioxidant activity, scavenging free radicals and protecting cells from damage .

相似化合物的比较

Similar Compounds

Naringenin 4’-O-glucoside: A similar flavonoid with comparable antioxidant properties.

Quercetin: Another well-known flavonoid with extensive research on its health benefits.

Uniqueness

What sets 4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy- apart is its specific glucopyranosyloxy substitution, which may enhance its solubility and bioavailability compared to other flavonoids. This unique structure could potentially lead to more effective therapeutic applications.

生物活性

The compound 4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy- is a complex flavonoid derivative notable for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of benzopyran derivatives, characterized by a benzopyran backbone and various hydroxyl and glycosidic substituents. The presence of the beta-D-glucopyranosyl moiety enhances its solubility and bioavailability, contributing to its biological efficacy.

Molecular Formula and Weight

- Molecular Formula : C₁₄H₁₄O₇

- Molecular Weight : Approximately 286.26 g/mol

Antioxidant Properties

Benzopyran derivatives are known for their antioxidant capabilities. The hydroxyl groups in the structure can scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that compounds with similar structures exhibit significant antioxidant activity, which may be beneficial in preventing chronic diseases associated with oxidative damage .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, studies have demonstrated that related benzopyran compounds can reduce the expression of cyclooxygenase (COX) and lipoxygenase (LOX), which are critical mediators in inflammation .

Anticancer Activity

The anticancer potential of 4H-1-benzopyran-4-one derivatives has been extensively studied. In vitro assays reveal that these compounds exhibit cytotoxic effects against various cancer cell lines. For example, specific analogs have shown IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells while being minimally cytotoxic to normal cells . The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Benzopyran Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Toxicity to Normal Cells |

|---|---|---|---|

| Compound A | MDA-MB-231 | 5.2 | Low |

| Compound B | HEK-293 | 102.4 | Moderate |

| Compound C | CCRF-CEM | 15.0 | Low |

Antidiabetic Effects

Preliminary studies suggest that this compound may also possess antidiabetic properties by inhibiting key enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism. These effects could help in managing blood glucose levels in diabetic patients .

The biological activities of this compound are largely attributed to its ability to interact with various biological targets:

- Inhibition of Protein Kinase C (PKC) : Certain derivatives selectively inhibit PKC isoforms, which are implicated in cancer progression and inflammation .

- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to cell death while sparing normal cells .

- Regulation of Enzymatic Activity : Its effects on enzymes involved in inflammatory processes highlight its potential as an anti-inflammatory agent.

Study on Anticancer Activity

A study investigated the antiproliferative effects of several benzopyran derivatives on MDA-MB-231 cells. The results indicated that these compounds could significantly reduce cell viability through apoptotic mechanisms. The study emphasized the need for further research into structure-activity relationships to optimize therapeutic efficacy .

Study on Antidiabetic Properties

Another research effort focused on the antidiabetic potential of flavonoids similar to our compound. It was found that these compounds effectively inhibited α-glucosidase activity, suggesting a viable pathway for diabetes management through dietary flavonoids .

属性

IUPAC Name |

3,5,7-trihydroxy-2-[4-hydroxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-3-7(1-2-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17,19,21-26,28-30H,6H2/t13-,15-,17+,19-,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWQTYZKYGNKPI-CXWQUDHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40940916 | |

| Record name | 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-1-benzopyran-2-yl)phenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19254-30-9 | |

| Record name | Quercetin 3'-O-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019254309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-1-benzopyran-2-yl)phenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。